

2-Bromo-5-hydrazinylpyridine as a heterocyclic building block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-5-hydrazinylpyridine

Cat. No.: B1523665

[Get Quote](#)

An In-depth Technical Guide to **2-Bromo-5-hydrazinylpyridine** and Its Isomers as Heterocyclic Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazinylpyridines are a pivotal class of heterocyclic intermediates, prized for their utility in constructing complex molecular architectures. This guide focuses on **2-Bromo-5-hydrazinylpyridine** and its closely related, more commonly utilized isomer, 5-Bromo-2-hydrazinopyridine. We will delve into their synthesis, physicochemical properties, and characteristic reactions. By explaining the causality behind experimental choices and showcasing their application in the synthesis of pharmacologically active agents, this document serves as a comprehensive resource for professionals in medicinal chemistry and organic synthesis. We will explore how the strategic placement of the bromo and hydrazinyl functionalities provides a versatile platform for generating novel compounds with significant potential in drug discovery and materials science.

Introduction: The Strategic Value of Bromohydrazinylpyridines

In the landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. Among these, the pyridine ring is a privileged structure due to its

presence in numerous natural products and pharmaceuticals. The introduction of reactive functional groups onto this ring transforms it into a versatile building block. **2-Bromo-5-hydrazinylpyridine**, with its IUPAC name (6-bromo-3-pyridinyl)hydrazine, and its isomer 5-Bromo-2-hydrazinopyridine, or (5-bromopyridin-2-yl)hydrazine, are powerful examples of such building blocks[1][2][3].

These compounds uniquely combine three key features:

- The Pyridine Core: A nitrogenous heterocycle that can influence solubility, basicity, and engage in hydrogen bonding.
- The Hydrazine Moiety (-NHNH₂): A potent nucleophile and a precursor to a wide array of functional groups, most notably hydrazones, and a key component for constructing other heterocyclic rings like pyrazoles and triazoles[4][5].
- The Bromo Substituent (-Br): A versatile synthetic handle. It serves as an excellent leaving group in nucleophilic aromatic substitution reactions and is a prime participant in modern metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling extensive molecular diversification[6].

This guide will primarily focus on the more commercially available and extensively documented 5-Bromo-2-hydrazinopyridine (CAS 77992-44-0) as a representative example, while also providing information on the titular 2-bromo-5-hydrazinyl isomer where available. The principles of synthesis and reactivity are largely translatable between the isomers.

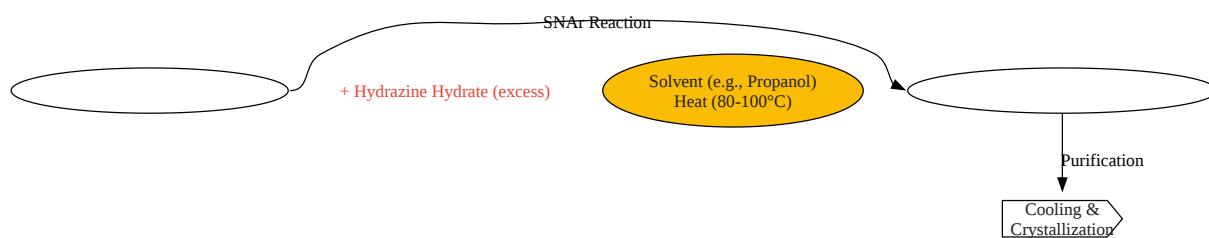
Physicochemical Properties and Characterization

A thorough understanding of a building block's physical properties is fundamental to its effective use in synthesis. The properties of 5-Bromo-2-hydrazinopyridine are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₆ BrN ₃	[1] [4] [7]
Molecular Weight	188.03 g/mol	[1] [4] [7]
Appearance	White to light yellow or beige crystalline powder/solid	[4] [8]
Melting Point	132 - 137 °C	[4] [7]
CAS Number	77992-44-0	[2] [4] [7]
Solubility	Soluble in polar organic solvents like methanol, ethanol, and DMF; poorly soluble in non-polar solvents.	[9]
IUPAC Name	(5-bromopyridin-2-yl)hydrazine	[2] [3]

Synthesis of Bromohydrazinylpyridines: Rationale and Protocols

The synthesis of bromohydrazinylpyridines can be achieved through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.


Route 1: Nucleophilic Aromatic Substitution

This is the most direct and common approach, involving the displacement of a halide (typically chloro or bromo) at the 2- or 6-position of the pyridine ring with hydrazine.

Causality and Experimental Insight:

- Starting Material: 2-Chloro-5-bromopyridine or 2,5-dibromopyridine are excellent substrates. The halide at the 2-position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.

- Reagent: Hydrazine hydrate ($\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$) is used as the nucleophile. A large excess is often employed to maximize the displacement reaction and minimize the formation of undesired dimer byproducts, where a second molecule of the pyridine halide reacts with the newly formed product[10].
- Solvent & Temperature: The reaction can be run neat in excess hydrazine hydrate or in a high-boiling solvent like 1-propanol or N,N-dimethylformamide (DMF)[9][11][12]. Heating (e.g., 80-100 °C) is required to overcome the activation energy of the substitution reaction[9][12].

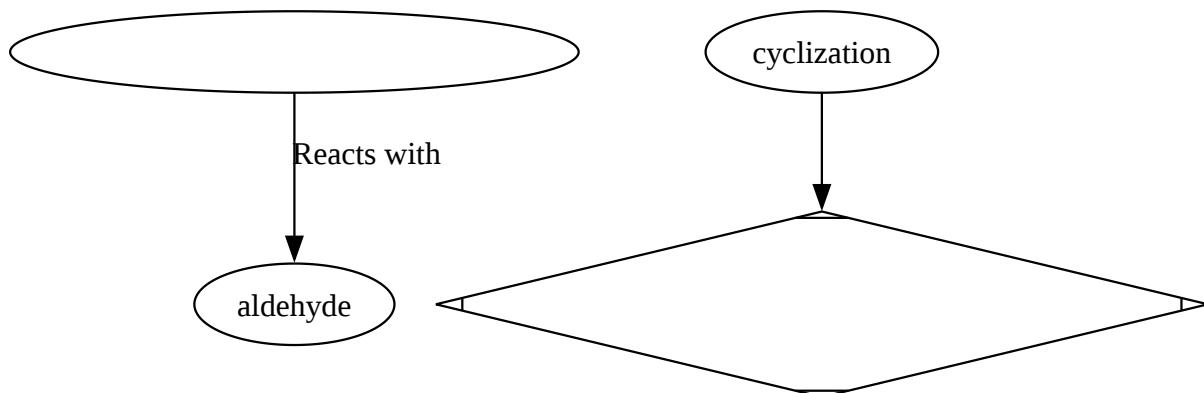
[Click to download full resolution via product page](#)

Detailed Protocol: Synthesis of 5-Bromo-2-hydrazinopyridine (Adapted from literature procedures[9][10][13])

- Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-5-bromopyridine (1.0 eq).
- Reagent Addition: Add a suitable solvent such as 1-propanol or DMF (approx. 5-10 volumes), followed by the slow addition of hydrazine hydrate (3-5 eq)[9]. The excess hydrazine acts as both reactant and acid scavenger.
- Reaction: Heat the mixture to 80-100 °C and maintain for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

- Work-up: After completion, cool the reaction mixture to room temperature and then in an ice bath. The product often crystallizes directly from the solution.
- Purification: Collect the solid product by filtration, wash with cold water or a minimal amount of cold ethanol to remove excess hydrazine and salts, and dry under vacuum to yield pure 5-Bromo-2-hydrazinopyridine.

Route 2: Diazotization and Reduction


This alternative route starts from an aminopyridine, converting the amino group into a hydrazine functionality.

Causality and Experimental Insight:

- Starting Material: 2-Amino-5-bromopyridine is the precursor.
- Step 1: Diazotization: The amino group is treated with sodium nitrite (NaNO_2) in a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C)[9]. This generates a highly reactive diazonium salt intermediate. Precise temperature control is critical to prevent decomposition of the unstable diazonium salt.
- Step 2: Reduction: The diazonium salt is then reduced to the corresponding hydrazine. A mild reducing agent like stannous chloride (SnCl_2) in HCl is effective for this transformation[9]. The reducing agent is added to the cold diazonium salt solution to ensure a controlled reaction.

Key Reactions and Mechanistic Insights

The synthetic power of **2-Bromo-5-hydrazinylpyridine** lies in the reactivity of its hydrazine group, which serves as a gateway to numerous complex structures.

[Click to download full resolution via product page](#)

Hydrazone Formation

The most fundamental reaction of the hydrazine moiety is its condensation with aldehydes or ketones to form hydrazones. This reaction is highly efficient and typically proceeds under mild acidic catalysis. The resulting hydrazone C=N-NH- linkage is a common pharmacophore and a versatile intermediate itself^{[4][5]}.

Mechanism Rationale: The reaction begins with the nucleophilic attack of the terminal nitrogen of the hydrazine (-NH₂) onto the electrophilic carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the stable hydrazone product.

Cyclization Reactions

Hydrazinylpyridines are exceptional precursors for creating fused bicyclic heterocyclic systems. By reacting the hydrazine with a reagent containing two electrophilic sites, various five- or six-membered rings can be annulated to the pyridine core.

- **Pyrazolopyridines:** Reaction with 1,3-dicarbonyl compounds or their equivalents leads to the formation of pyrazole rings fused to the pyridine.
- **Triazolopyridines:** Acylation of the hydrazine followed by thermal or acid-catalyzed cyclization can yield triazolopyridine scaffolds. These structures are of significant interest in drug discovery.

The bromine atom typically remains intact during these transformations, allowing for subsequent functionalization of the fused ring system via cross-coupling chemistry.

Applications in Drug Discovery and Beyond

The true value of **2-Bromo-5-hydrazinylpyridine** and its isomers is demonstrated by their application as key intermediates in the synthesis of bioactive molecules.

- Pharmaceutical Development: These building blocks are instrumental in creating novel compounds for therapeutic intervention. The hydrazone derivatives have shown promise as anti-cancer and anti-inflammatory agents[4]. The ability to construct diverse heterocyclic systems allows for the exploration of vast chemical space in the search for enzyme inhibitors, receptor antagonists, and other pharmacologically active molecules[11][12][14].
- Agrochemicals: The same structural motifs that are effective in pharmaceuticals can also be applied to agriculture. These intermediates are used to synthesize novel herbicides and fungicides, contributing to crop protection and yield improvement[4].
- Materials Science and Coordination Chemistry: The hydrazine functionality can act as a ligand, coordinating with metal ions. This property is exploited in the preparation of novel catalysts and functional materials[4]. The pyridine nitrogen can also participate in metal coordination, making these compounds effective bidentate ligands[11].

Safety, Handling, and Storage

As with all reactive chemical reagents, proper handling of bromohydrazinylpyridines is paramount for laboratory safety.

Hazard Profile:

- GHS Classifications for **2-Bromo-5-hydrazinylpyridine** (CAS 1268882-60-5):
 - H302: Harmful if swallowed[1].
 - H315: Causes skin irritation[1].
 - H319: Causes serious eye irritation[1].

- H335: May cause respiratory irritation[1].
- GHS Classifications for 5-Bromo-2-hydrazinopyridine (CAS 77992-44-0):
 - H301: Toxic if swallowed[7].
 - H315: Causes skin irritation[7].
 - H318: Causes serious eye damage[7].
 - H335: May cause respiratory irritation[7].

Recommended Practices:

- Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves[8][15].
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust[8][15]. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[15].
- Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.

Conclusion

2-Bromo-5-hydrazinylpyridine and its isomers are more than just chemical intermediates; they are enabling tools for innovation in the molecular sciences. Their well-defined reactivity, stemming from the nucleophilic hydrazine group and the versatile bromine handle, provides chemists with a reliable and powerful platform for synthesizing complex molecules. From developing next-generation pharmaceuticals and agrochemicals to creating novel materials, the strategic application of these heterocyclic building blocks will continue to drive progress and discovery in research and development.

References

- **2-Bromo-5-hydrazinylpyridine** | C5H6BrN3 | CID 52908344 - PubChem.

- 5-Bromo-2-hydrazinopyridine CAS 77992-44-0 - Home Sunshine Pharma. Home Sunshine Pharma. [Link]
- 2-Bromo-6-hydrazinylpyridine - PMC.
- 5-Bromo-2-hydrazinopyridine - Pipzine Chemicals. Pipzine Chemicals. [Link]
- 5-Bromo-2-hydrazinopyridine - LookChem. LookChem. [Link]
- CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents.
- (IUCr) 2-Bromo-6-hydrazinylpyridine.
- Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?
- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC - NIH.
- (PDF) 2-Bromo-6-hydrazinylpyridine - ResearchGate.
- CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents.
- The Reaction of Cyanoacetylhydrazine with ω -Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity - MDPI. MDPI. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Bromo-5-hydrazinylpyridine | C5H6BrN3 | CID 52908344 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2-hydrazinopyridine CAS 77992-44-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. bocsci.com [bocsci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 5-Bromo-2-hydrazinopyridine 97 77992-44-0 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]

- 9. 5-Bromo-2-hydrazinopyridine: Properties, Uses, Safety, Suppliers & Analysis | China Chemical Manufacturer [pipzine-chem.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-Bromo-6-hydrazinylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.iucr.org [journals.iucr.org]
- 13. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2-Bromo-5-hydrazinylpyridine as a heterocyclic building block]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1523665#2-bromo-5-hydrazinylpyridine-as-a-heterocyclic-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com